molecular formula C14H23BO3 B056111 4-Octyloxyphenylboronic acid CAS No. 121554-09-4

4-Octyloxyphenylboronic acid

Cat. No. B056111
M. Wt: 250.14 g/mol
InChI Key: WABZSVITXOJJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octyloxyphenylboronic acid is a type of boronic acid, which belongs to a class of synthetic organic compounds . It has a molecular formula of C14H23BO3 and a molecular weight of 250.146 g/mol .


Synthesis Analysis

Boronic acids, including 4-Octyloxyphenylboronic acid, can be synthesized using both chemical and biological methods . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The InChI representation of 4-Octyloxyphenylboronic acid is InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13 (9-11-14)15 (16)17/h8-11,16-17H,2-7,12H2,1H3 . This representation provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model.


Chemical Reactions Analysis

Boronic acids, including 4-Octyloxyphenylboronic acid, react rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives . They also undergo Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .


Physical And Chemical Properties Analysis

4-Octyloxyphenylboronic acid has a molecular weight of 250.14 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 9 rotatable bonds . The exact mass and monoisotopic mass of the compound are 250.1740248 g/mol . The topological polar surface area of the compound is 49.7 Ų .

Scientific Research Applications

Sensing Applications

Boronic acids, including 4-Octyloxyphenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for the identification and tracking of specific biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.

Separation Technologies

Boronic acids are also used in separation technologies . Their unique properties allow them to bind to certain molecules, making them useful in the separation of complex mixtures.

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their ability to form reversible covalent bonds with biological molecules makes them potential candidates for drug development.

6. Fluorescent Tools for Tethering of the Glycan Domain of Antibodies A series of modular and functional PBA-BODIPY dyes have been synthesized, merging the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety . These dyes can be used as functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .

Electrophoresis of Glycated Molecules

Boronic acids have also been used for electrophoresis of glycated molecules . This can help in the detection and quantification of glycated molecules, which is important in the study of diseases like diabetes.

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes, where controlled and sustained release of insulin is desirable.

Safety And Hazards

4-Octyloxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-octoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11,16-17H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABZSVITXOJJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398346
Record name 4-Octyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octyloxyphenylboronic acid

CAS RN

121554-09-4
Record name 4-Octyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-n-Octyloxyphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-bromo-4-(octyloxy)benzene (14.64 g, 51.3 mmol) was dissolved in dry tetrahydrofuran in nitrogen atmosphere and cooled to −78° C. Butyllithium (50 ml, 80.0 mmol) was then added drop wise and the reaction mixture was let to room temperature. After an hour the mixture was once again cooled to −78° C. and triethylborate (23.6 g, 0.162 mol) was added drop wise. The reaction mixture was stirred over night at room temperature, acidified with 2M HCl, and the organic phase was recovered. It was washed once with water and three times with 1M sodium hydroxide to form a white soapy solid. The combined alkaline phases were acidified with 2M HCl and extracted with ether three times. The combined ether phases were washed with water and dried over magnesium sulphate. The product precipitated in dichloromethane from the reduced ether phase to yield 4-(octyloxy)phenylboronic acid (7.15 g, 28.6 mmol) as a white solid.
Quantity
14.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
23.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

n-Butyllithium (23 ml, 2.5M in hexane, 0.058 mol) was added dropwise to a stirred, cooled (-78° C.) solution of compound 26 (15.00 g, 0.053 mol) in dry THF (168 ml) under dry nitrogen. The reaction mixture was maintained under these conditions for 2.5 h and then a solution of trimethyl borate (10.98 g, 0.106 mol) in dry THF (50 ml) was added dropwise at -78° C. The reaction mixture was allowed to warm to room temperature overnight and then stirred for 1 h with 10% hydrochloric acid (120 ml). The product was extracted into ether (twice), and the combined ethereal extracts were washed with water and dried (MgSO4). The solvent was removed in vacuo to yield an off white solid.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
168 mL
Type
solvent
Reaction Step Two
Quantity
10.98 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Octyloxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Octyloxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Octyloxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Octyloxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Octyloxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Octyloxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.